molecular formula C9H9ClFN3 B13177336 N-(4-Chloro-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

N-(4-Chloro-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13177336
M. Wt: 213.64 g/mol
InChI Key: LQFHXWPONIXMMT-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chloro and fluoro substitution on a phenyl ring, which is connected to a dihydroimidazole moiety. The presence of these substituents can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 4-chloro-3-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired dihydroimidazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The dihydroimidazole ring can be oxidized to form imidazole derivatives or reduced to form more saturated compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed

    Substitution: Products include various substituted phenyl derivatives.

    Oxidation: Imidazole derivatives.

    Reduction: Saturated imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and selectivity towards these targets. The dihydroimidazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in having chloro and fluoro substituents but differs in the core structure.

    N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Shares the chloro and fluoro substituents but has a quinazoline core.

Uniqueness

N-(4-Chloro-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific substitution pattern and the presence of the dihydroimidazole ring, which can confer distinct reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H9ClFN3

Molecular Weight

213.64 g/mol

IUPAC Name

N-(4-chloro-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H9ClFN3/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14)

InChI Key

LQFHXWPONIXMMT-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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